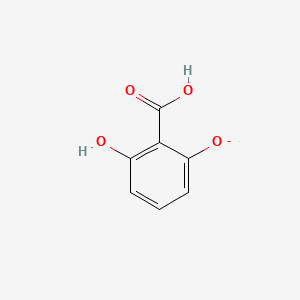

2,6-Dihydroxybenzoate

Description

Nomenclature and Related Dihydroxybenzoic Acid Isomers

2,6-Dihydroxybenzoate is the conjugate base of 2,6-dihydroxybenzoic acid. nih.gov According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the acid form is 2,6-dihydroxybenzoic acid. nih.gov It is also commonly known by several synonyms, including γ-resorcylic acid, 6-hydroxysalicylic acid, and 2-carboxyresorcinol. nih.govfoodb.cascbt.com The compound is classified as a dihydroxybenzoic acid, meaning it possesses two hydroxyl (-OH) groups and a carboxylic acid (-COOH) group attached to a benzene (B151609) ring. nih.goviarc.fr Specifically, it belongs to the subclass of salicylic (B10762653) acids, which are characterized by an ortho-hydroxylated benzoic acid structure. foodb.caiarc.fr

There are six positional isomers of dihydroxybenzoic acid, each distinguished by the arrangement of the hydroxyl groups on the aromatic ring. scispace.com These isomers, including 2,6-dihydroxybenzoic acid, often exhibit distinct physical and chemical properties, which can influence their biological activities and applications. For instance, studies have shown that the 2,3-, 2,5-, and 3,4-dihydroxybenzoic acid isomers are effective at dissociating pre-formed biotinyl-Aβ(1–42) oligomers, a process relevant to Alzheimer's disease research, while the other isomers, including 2,6-dihydroxybenzoic acid, were found to be inactive in this specific assay. nih.govacs.org

Below is a data table summarizing the six isomers of dihydroxybenzoic acid.

| Common Name | Systematic Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 2,3-Dihydroxybenzoic acid | 2,3-Dihydroxybenzoic acid | 303-38-8 | C₇H₆O₄ | 154.12 |

| 2,4-Dihydroxybenzoic acid | 2,4-Dihydroxybenzoic acid | 89-86-1 | C₇H₆O₄ | 154.12 |

| 2,5-Dihydroxybenzoic acid | 2,5-Dihydroxybenzoic acid | 490-79-9 | C₇H₆O₄ | 154.12 |

| 2,6-Dihydroxybenzoic acid | 2,6-Dihydroxybenzoic acid | 303-07-1 | C₇H₆O₄ | 154.12 |

| 3,4-Dihydroxybenzoic acid | 3,4-Dihydroxybenzoic acid | 99-50-3 | C₇H₆O₄ | 154.12 |

| 3,5-Dihydroxybenzoic acid | 3,5-Dihydroxybenzoic acid | 99-10-5 | C₇H₆O₄ | 154.12 |

Academic Significance in Chemical Biology and Biotechnology

2,6-Dihydroxybenzoic acid holds considerable interest in the realms of chemical biology and biotechnology, primarily due to its role as a metabolite and its involvement in enzymatic reactions. nih.gov It is a known secondary metabolite of salicylic acid and has been identified in natural sources such as olive oil wastewater. medchemexpress.com

A key area of research revolves around the enzymatic synthesis and degradation of this compound. A notable enzyme, This compound decarboxylase , has been identified and characterized in microorganisms like Agrobacterium tumefaciens. nih.gov This enzyme is intriguing because it catalyzes the nonoxidative and reversible decarboxylation of this compound to form resorcinol (B1680541), without the need for any cofactors. nih.gov The enzyme is highly specific, showing activity towards this compound and, to a lesser extent, 2,3-dihydroxybenzoate, but not other isomers. nih.govebi.ac.uk

The reversibility of this enzymatic reaction is a focal point of biotechnological research. Scientists are exploring the potential of using this decarboxylase to catalyze the reverse reaction—the carboxylation of resorcinol using carbon dioxide (CO₂) to produce 2,6-dihydroxybenzoic acid. nih.govmdpi.comtuhh.de This biotransformation represents a promising "green" chemistry approach for CO₂ fixation and the sustainable synthesis of this valuable chemical. nih.gov Research efforts are focused on improving the reaction yield, which is often limited by an unfavorable thermodynamic equilibrium. mdpi.comtuhh.de Strategies to overcome this include in situ product removal and enzyme immobilization on novel materials like amino-modified lignin-containing cellulose (B213188) nanocrystal aerogels, which can also enhance CO₂ capture. nih.govmdpi.com

Another significant aspect of 2,6-dihydroxybenzoic acid in an academic context is its use as a matrix in a technique called matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. Although its isomer, 2,5-dihydroxybenzoic acid, is more commonly used, studies comparing the isomers have provided valuable insights into the fundamental mechanisms of MALDI ionization. rknochenmuss.ch The differing performance of the isomers helps researchers understand the complex physical and chemical dynamics that lead to ion formation. rknochenmuss.ch

The table below summarizes key enzymes and reactions involving this compound that are of academic interest.

| Enzyme | Source Organism | Reaction | Significance |

| This compound decarboxylase | Agrobacterium tumefaciens, Rhizobium sp. | Reversible decarboxylation of this compound to resorcinol and CO₂. nih.govebi.ac.uk | Potential for biocatalytic synthesis of this compound from resorcinol and CO₂. nih.govmdpi.com |

| 2,3-Dihydroxybenzoic acid decarboxylase | Aspergillus oryzae | Carboxylation of resorcinol to produce 2,6-dihydroxybenzoic acid. nih.gov | Pushes the reaction equilibrium towards carboxylation for more efficient biosynthesis. nih.gov |

Structure

3D Structure

Properties

CAS No. |

935-71-7 |

|---|---|

Molecular Formula |

C7H5O4- |

Molecular Weight |

153.11 g/mol |

IUPAC Name |

2-carboxy-3-hydroxyphenolate |

InChI |

InChI=1S/C7H6O4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,8-9H,(H,10,11)/p-1 |

InChI Key |

AKEUNCKRJATALU-UHFFFAOYSA-M |

SMILES |

C1=CC(=C(C(=C1)[O-])C(=O)O)O |

Canonical SMILES |

C1=CC(=C(C(=C1)[O-])C(=O)O)O |

Origin of Product |

United States |

Ii. Natural Occurrence and Biological Distribution

Presence in Flora

2,6-Dihydroxybenzoate has been identified in a variety of plant species. solubilityofthings.comnih.gov Its presence is noted in common fruits and plants, suggesting a role in plant metabolism. solubilityofthings.com Specific examples include olives (Olea europaea) and strawberries (Fragaria x ananassa), where it has been detected. hmdb.ca The compound has also been reported in plants such as Oenothera glazioviana and Graphis proserpens. nih.gov Furthermore, a derivative, 2-phenylethyl this compound, was isolated from the ethanolic extract of Geophila herbacea. nih.gov The related compound, methyl this compound, is found in Primula spectabilis. medchemexpress.com

Table 1: Documented Presence of this compound and its Derivatives in Flora

| Plant Species | Compound |

| Olea europaea (Olive) | 2,6-Dihydroxybenzoic acid hmdb.ca |

| Fragaria x ananassa (Strawberry) | 2,6-Dihydroxybenzoic acid hmdb.ca |

| Oenothera glazioviana | 2,6-Dihydroxybenzoic acid nih.gov |

| Graphis proserpens | 2,6-Dihydroxybenzoic acid nih.gov |

| Geophila herbacea | 2-phenylethyl this compound nih.gov |

| Primula spectabilis | methyl this compound medchemexpress.com |

| Allium spp. | 2,6-dihydroxybenzoic acid thegoodscentscompany.com |

| Capsicum annuum | 2,6-dihydroxybenzoic acid thegoodscentscompany.com |

Endogenous Metabolic Roles

This compound is recognized as an endogenous metabolite, meaning it is produced within a biological system. medchemexpress.commedchemexpress.com It is classified as a secondary metabolite, which are compounds that are not essential for the primary metabolic functions of life but may be involved in defense or signaling. hmdb.ca

A primary endogenous role of this compound is as a secondary metabolite of salicylic (B10762653) acid. medchemexpress.combioscience.co.ukglpbio.comchemsrc.com It is formed when salicylic acid undergoes hydrolysis by liver enzymes during phase I metabolism. bioscience.co.ukglpbio.comchemsrc.com This metabolic relationship positions this compound as a derivative of salicylic acid.

The compound has been detected and quantified in several biological and food-related matrices. It is found in human blood and urine. foodb.ca Notably, it is present in beer and olives, making it a potential biomarker for the consumption of these products. hmdb.cafoodb.ca The compound has also been identified in olive oil wastewater. medchemexpress.commedchemexpress.com

Table 2: Presence of this compound in Various Biological and Food Matrices

| Biological Matrix | Finding |

| Human Blood | Detected foodb.ca |

| Human Urine | Detected foodb.ca |

| Beer | Detected and Quantified hmdb.cafoodb.ca |

| Olives | Detected and Quantified hmdb.cafoodb.ca |

| Olive Oil Wastewater | Detected medchemexpress.commedchemexpress.com |

Iii. Enzymology of 2,6 Dihydroxybenzoate Transformations

γ-Resorcylate Decarboxylase (EC 4.1.1.103)

γ-Resorcylate decarboxylase (γ-RSD), also known as 2,6-dihydroxybenzoate decarboxylase (2,6-DHBD), is the primary enzyme responsible for the transformation of this compound. nih.gov It belongs to the class of carboxy-lyases, which cleave carbon-carbon bonds. genome.jpexpasy.org The systematic name for this enzyme is this compound carboxy-lyase. genome.jpmicrobialtec.com This enzyme is of significant interest due to its potential use as a biocatalyst for the environmentally friendly production of γ-resorcylate and other derivatives of benzoic acid. nih.gov

Catalytic Reaction and Reversibility

γ-Resorcylate decarboxylase catalyzes the non-oxidative and reversible decarboxylation of this compound (also called γ-resorcylate) to produce resorcinol (B1680541) (1,3-dihydroxybenzene) and carbon dioxide. nih.govgenome.jp The reaction can be represented as follows:

This compound ⇌ Resorcinol + CO₂ genome.jpmicrobialtec.com

While the reaction is reversible, the equilibrium strongly favors the decarboxylation of this compound. genome.jpcreative-enzymes.com The enzyme does not require any cofactors like NAD+, pyridoxal (B1214274) 5'-phosphate, or thiamine (B1217682) monophosphate for its activity. semanticscholar.org However, it is a zinc-dependent enzyme, containing a Zn²⁺ ion and a water molecule in its active site. genome.jpcreative-enzymes.com In some organisms, like Polaromonas sp. JS666, the enzyme utilizes a Mn²⁺ ion instead. nih.govuniprot.org

The enzyme exhibits specificity for its substrates. For instance, the γ-RSD from Rhizobium sp. strain MTP-10005 can also catalyze the decarboxylation of 2,3-dihydroxybenzoate to catechol, but it does not act on several other similar compounds. semanticscholar.orguniprot.org The reverse reaction, carboxylation, is highly regioselective, with resorcinol being the primary substrate carboxylated to form this compound. uniprot.orgnih.gov

Enzyme Sources and Microbial Isolation

γ-Resorcylate decarboxylase has been identified and isolated from a variety of bacterial species. nih.govgenome.jp The enzyme's presence and activity are often induced by the presence of this compound in the growth medium. nih.govnih.gov

A thermophilic and reversible γ-resorcylate decarboxylase was discovered and purified from Rhizobium sp. strain MTP-10005, a bacterium isolated from natural water. nih.gov The enzyme from this strain is a homotetramer with a molecular mass of approximately 151 kDa, composed of four identical subunits of 37.5 kDa each. nih.gov The production of this enzyme is specifically induced by the addition of γ-resorcylate to the culture medium. nih.gov The gene encoding this enzyme, designated graF, is part of a gene cluster involved in the catabolism of γ-resorcylate. uniprot.orgnih.gov

The kinetic parameters of the enzyme from Rhizobium sp. MTP-10005 have been determined for both the decarboxylation and carboxylation reactions.

Table 1: Kinetic Parameters of γ-Resorcylate Decarboxylase from Rhizobium sp. MTP-10005 nih.gov

| Reaction | Substrate | K_m | V_max (U/mg) |

| Decarboxylation | γ-Resorcylate | 70.7 µM | 0.377 |

| Decarboxylation | 2,3-Dihydroxybenzoate | 123 µM | 1.06 |

| Carboxylation | Resorcinol | 45.7 mM | 1.78 |

| Carboxylation | NaHCO₃ | 22.2 mM | 1.75 |

A non-oxidative this compound decarboxylase was also found in Agrobacterium tumefaciens IAM12048. nih.gov The activity of this enzyme is specifically induced by this compound. nih.gov The purified enzyme is a homotetramer consisting of identical 38 kDa subunits. nih.gov This enzyme catalyzes the non-oxidative decarboxylation of both this compound and 2,3-dihydroxybenzoate without the need for any cofactors. nih.gov In the presence of potassium bicarbonate (KHCO₃), it can also catalyze the regioselective carboxylation of resorcinol to this compound, achieving a molar conversion ratio of 30%. nih.gov

Pandoraea sp. 12B-2 is another bacterium that possesses a this compound decarboxylase. rhea-db.orgnih.gov Whole cells of this bacterium can catalyze both the decarboxylation of this compound and the regioselective carboxylation of resorcinol to this compound. nih.gov The carboxylation reaction's efficiency is dependent on the concentration of KHCO₃. nih.gov For example, in the presence of 3 M KHCO₃, up to 48% of resorcinol is converted to this compound. nih.gov This strain can also carboxylate phenol (B47542) and catechol to 4-hydroxybenzoate (B8730719) and 2,3-dihydroxybenzoate, respectively. nih.gov

A reversible and non-oxidative γ-resorcylic acid decarboxylase has been characterized from Rhizobium radiobacter (formerly known as Agrobacterium tumefaciens). rhea-db.orguniprot.org The enzyme from strain WU-0108 also catalyzes the carboxylation of resorcinol. rhea-db.orguniprot.org The gene encoding this enzyme has been cloned and characterized. uniprot.org

Other Relevant Decarboxylases (e.g., Salicylate (B1505791) Decarboxylase EC 4.1.1.91)

Salicylate decarboxylase (EC 4.1.1.91) is another relevant enzyme that catalyzes the decarboxylation of a hydroxybenzoic acid, in this case, salicylate (2-hydroxybenzoate), to phenol and carbon dioxide. ebi.ac.ukwikipedia.orgexpasy.org This enzyme, found in organisms like the yeast Cutaneotrichosporon moniliiforme (formerly Trichosporon moniliiforme), can also act on other substrates. ebi.ac.ukoup.com Notably, it can catalyze the decarboxylation of 2,4-dihydroxybenzoate (B8728270) (β-resorcylic acid) and this compound (γ-resorcylic acid) to resorcinol, as well as 2,3-dihydroxybenzoate to catechol. ebi.ac.uk

Site-directed mutagenesis has been employed to expand the substrate specificity of salicylate decarboxylase. For example, a K23A mutant of the enzyme from T. moniliiforme showed increased activity towards 3-methylsalicylic acid and gained the ability to carboxylate o-cresol, a reaction the wild-type enzyme performs negligibly. oup.comoup.com

Iv. Microbial Degradation Pathways of 2,6 Dihydroxybenzoate

Aerobic Catabolism in Model Organisms

The primary model organism for understanding the aerobic degradation of 2,6-dihydroxybenzoate is Rhizobium sp. strain MTP-10005, a gram-negative bacterium isolated from river water. nih.govasm.org

Research has identified a specific gene cluster, designated graRDAFCBEK, in Rhizobium sp. strain MTP-10005 that is responsible for the catabolism of this compound. nih.govasm.orgnih.gov This cluster contains the genes encoding the necessary enzymes for the degradation pathway. nih.govasm.org The transcription of this gene cluster is induced by the presence of this compound. nih.govasm.orgnih.gov

The genes graD, graA, graF, graC, graB, and graE appear to form an operon, meaning they are transcribed together as a single messenger RNA (mRNA) molecule. nih.gov This operon is regulated by GraR, which is a transcriptional regulator of the MarR-type. nih.govasm.org GraK is believed to be a benzoate (B1203000) transporter, likely involved in the uptake of this compound into the bacterial cell. nih.govasm.org

Table 1: Genes of the gra Cluster and Their Functions in Rhizobium sp. strain MTP-10005

| Gene | Encoded Protein | Function | EC Number |

| graR | GraR | MarR-type transcriptional regulator | N/A |

| graD | GraD | Reductase component of resorcinol (B1680541) hydroxylase | 1.14.13.x |

| graA | GraA | Oxygenase component of resorcinol hydroxylase | 1.14.13.x |

| graF | GraF | γ-Resorcylate decarboxylase | 4.1.1.x |

| graC | GraC | Maleylacetate (B1240894) reductase | 1.3.1.32 |

| graB | GraB | Hydroxyquinol 1,2-dioxygenase | 1.13.11.37 |

| graE | GraE | Protein with unknown function | N/A |

| graK | GraK | Benzoate transporter | N/A |

Data sourced from: nih.govasm.orgnih.gov

The aerobic degradation of this compound in Rhizobium sp. strain MTP-10005 begins with the enzymatic decarboxylation of this compound to resorcinol. nih.govuniprot.org The resulting resorcinol is then hydroxylated to form hydroxyquinol, which is subsequently cleaved and further metabolized. nih.goviucr.org

Resorcinol hydroxylase is a two-component enzyme, consisting of an oxygenase component (GraA) and a reductase component (GraD). nih.govasm.orgiucr.org This enzyme catalyzes the conversion of resorcinol to hydroxyquinol. iucr.org GraD is an oxidoreductase that contains a flavin molecule as a cofactor and catalyzes the NADH-dependent reduction of free FAD. iucr.org The reduced FAD is then utilized by the monooxygenase component, GraA, to hydroxylate resorcinol. iucr.orgcreative-enzymes.com

The gene graC encodes maleylacetate reductase, an enzyme that plays a crucial role in the catabolism of resorcinol. asm.orgnih.gov It catalyzes the NAD(P)H-dependent reduction of maleylacetate to 3-oxoadipate. nih.govnih.gov The enzyme from Rhizobium sp. strain MTP-10005 has a specific activity of 13.5 ± 0.2 U/mg. asm.org

The graB gene encodes hydroxyquinol 1,2-dioxygenase. nih.govasm.orgebi.ac.uk This enzyme is responsible for the ring cleavage of hydroxyquinol. nih.gov It catalyzes the reaction of benzene-1,2,4-triol (hydroxyquinol) with oxygen to produce 3-hydroxy-cis,cis-muconate. wikipedia.org This enzyme belongs to the family of oxidoreductases and employs iron as a cofactor. wikipedia.org

Flavin reductases are enzymes that catalyze the reduction of free flavins, such as FAD, using NADH or NADPH as an electron donor. wikipedia.org In the context of this compound degradation in Rhizobium sp. strain MTP-10005, the GraD component of resorcinol hydroxylase functions as a flavin reductase. iucr.org It reduces FAD to FADH₂, which is then used by the GraA component to hydroxylate resorcinol. iucr.orgcreative-enzymes.com The specific activity of GraD for FAD has been determined to be 3.94 ± 0.30 U/mg. nih.gov

Key Enzymatic Steps and Intermediates in Aerobic Degradation

Dynamics of Microbial Community Acclimation and Biotransformation

The introduction of a xenobiotic compound like this compound into a microbial environment can trigger a series of adaptive responses. These dynamics involve an initial shock and inhibition phase, followed by a period of acclimation where the microbial community develops the capacity to degrade the new substrate. This acclimation often leads to shifts in the microbial population, favoring organisms that can utilize the compound as a source of carbon and energy.

Initial exposure of a mixed microbial culture, not previously adapted to this compound, often results in an inhibitory effect on the microbial community's metabolic activity. researchgate.net Studies conducted on mixed cultures from activated sludge have shown that the introduction of this compound can impair the degradation of other readily biodegradable substrates present, such as peptone. researchgate.net

In a laboratory-scale sequencing batch reactor, the first exposure to this compound led to a reduction in the oxygen uptake rate (OUR), indicating a decrease in microbial respiratory activity. researchgate.net This initial toxic shock suggests that the enzymatic pathways required to break down this compound are not readily active in the unacclimated microbial population. Research has shown that with continuous feeding, the microbial culture begins to acclimate. researchgate.net This acclimation period can vary; for instance, in one study, it took approximately four days for a system operating at a low sludge age to begin simultaneously removing both peptone and this compound. core.ac.uk In another study, with a different setup, full acclimation and complete removal of this compound were achieved after 30 days. google.ca

The following table illustrates the inhibitory effect and subsequent acclimation of a mixed microbial culture to this compound, as indicated by changes in Chemical Oxygen Demand (COD).

| Experimental Phase | Substrate(s) | Initial COD (mg/L) | Final COD (mg/L) | COD Removal Efficiency (%) |

|---|---|---|---|---|

| Before Acclimation (Initial Exposure) | Peptone + this compound | 400 | 150 | 62.5% |

| After Acclimation (30 days) | Peptone + this compound | 400 | 40 | 90% |

A key aspect of the acclimation of mixed microbial cultures to this compound is the development of a dual microbial community. connectedpapers.com This phenomenon involves the selective growth of a specific group of microorganisms that are capable of metabolizing this compound, alongside the original microbial population that continues to degrade the primary substrate (e.g., peptone). researchgate.net

The initial microbial community, while efficient at degrading common organic matter, may lack the specific enzymes to utilize this compound. Continuous exposure to this compound creates a selective pressure that favors the proliferation of microorganisms possessing the necessary catabolic pathways. google.ca Mechanistic models developed to study these systems support the hypothesis of a dual community, where a second group of active biomass emerges, specializing in the utilization of this compound as a carbon source. connectedpapers.com

The existence of this dual community can be inferred from respirometric data, where distinct oxygen uptake rate profiles are observed for the degradation of the primary substrate and this compound after acclimation. researchgate.net This indicates that two different microbial groups are active simultaneously, each targeting a different substrate. The development of this specialized microbial faction is a testament to the metabolic plasticity of mixed microbial communities in response to the introduction of xenobiotic compounds.

The table below presents data from a study on an acclimated dual microbial culture, showing the kinetics of substrate utilization when peptone and this compound are supplied both separately and together.

| Substrate Condition | Maximum Oxygen Uptake Rate (mg O2/L·h) | Time to Complete Substrate Removal (hours) |

|---|---|---|

| Peptone Only | 35 | 4 |

| This compound Only | 20 | 8 |

| Peptone + this compound | 55 | 8 |

V. Biotechnological Applications and Production Methodologies

Enzymatic Production of 2,6-Dihydroxybenzoate

The core of the enzymatic approach lies in the carboxylation of resorcinol (B1680541), a reaction catalyzed by specific enzymes that can overcome the limitations of conventional chemical methods.

The enzymatic carboxylation of resorcinol to 2,6-DHBA is a reversible reaction that is thermodynamically challenging. tuhh.deresearchgate.nettuhh.de To drive the reaction towards product formation, various strategies are employed, such as using high concentrations of the C1 substrate, carbon dioxide. researchgate.nettuhh.de The reaction is typically carried out in an aqueous medium, and the choice of solvent can significantly impact CO2 solubility and, consequently, the reaction yield. researchgate.nettuhh.de For instance, aqueous triethanolamine (B1662121) (TEA) has been shown to be an effective solvent system due to its ability to absorb gaseous CO2, thereby increasing the concentration of dissolved inorganic carbon available for the enzymatic reaction. tuhh.deresearchgate.nettuhh.de

Decarboxylases are the key enzymatic players in the synthesis of 2,6-DHBA. Specifically, this compound decarboxylase (2,6-DHBD), also known as γ-resorcylate decarboxylase, has been extensively studied for its ability to catalyze the reversible carboxylation of resorcinol. researchgate.netacs.orgnih.gov This enzyme, sourced from various microorganisms including Rhizobium sp. and Polaromonas sp. JS666, exhibits high regioselectivity, meaning it specifically adds the carboxyl group at the desired position on the resorcinol ring. acs.orgnih.govresearchgate.net Other decarboxylases, such as 2,3-dihydroxybenzoic acid decarboxylase from Aspergillus oryzae, have also been investigated and shown to effectively catalyze this transformation. nih.govresearchgate.net The catalytic mechanism of these enzymes often involves a metal cofactor, such as manganese (Mn2+), which plays a crucial role in binding the substrate and facilitating the carboxylation/decarboxylation reaction. acs.orgnih.gov

One of the most effective ISPR strategies for 2,6-DHBA production is the use of adsorbent resins. tuhh.demdpi.com Strong anion exchange resins, such as Dowex® 1X8-50, have demonstrated a high affinity and selectivity for 2,6-DHBA over the substrate, resorcinol. researchgate.netmdpi.com In a typical setup, the resin is added to the reaction vessel, where it selectively binds the newly formed 2,6-DHBA. mdpi.com This continuous removal of the product from the liquid phase drives the enzymatic carboxylation forward, leading to significantly higher reaction yields. tuhh.demdpi.com

The selection of an appropriate adsorbent is critical. The ideal resin should have a high binding capacity and selectivity for the product under the reaction conditions. researchgate.netmdpi.com Research has shown that Dowex® 1X8-50, a styrene-divinylbenzene-based resin, is particularly effective in the aqueous triethanolamine system used for 2,6-DHBA synthesis. mdpi.com However, a potential drawback is the undesired adsorption of the substrate and even the enzyme itself to the resin, which can slow down the reaction rate. tuhh.demdpi.com

Table 1: Impact of Dowex® 1X8-50 on 2,6-DHBA Synthesis

| Parameter | Without ISPR | With Dowex® 1X8-50 ISPR |

| Reaction Yield | Typically low due to unfavorable equilibrium | > 80% tuhh.detuhh.demdpi.com |

| Product Purity | Requires extensive purification | High purity achievable after elution and crystallization tuhh.deresearchgate.netmdpi.com |

| Downstream Processing | Complex | Simplified tuhh.dersc.org |

| Recyclability | Limited | Potential for recycling of medium, adsorber, and solvents tuhh.deresearchgate.net |

This table is based on data presented in the referenced articles.

Process Optimization: In Situ Product Removal (ISPR) Techniques

Genetic Engineering for Enhanced Production

While process optimization techniques like ISPR have proven effective, genetic engineering offers a complementary and powerful approach to further enhance the biotechnological production of 2,6-DHBA. By modifying the genetic makeup of the production organisms, it is possible to improve enzyme activity, increase substrate uptake, and create more robust strains for industrial applications.

Genetic engineering strategies can be applied to the microorganisms that produce the decarboxylase enzymes. For instance, the gene encoding the 2,6-DHBD from Rhizobium sp. has been cloned and overexpressed in a more manageable host organism like Escherichia coli. researchgate.netmdpi.com This allows for the large-scale production of the enzyme for use in biocatalytic processes.

Further advancements in synthetic biology and genome editing tools like CRISPR/Cas9 open up new possibilities for tailoring microorganisms for optimized 2,6-DHBA production. researchgate.netmdpi.com These techniques could be used to:

Enhance enzyme expression: By placing the decarboxylase gene under the control of a strong promoter, the cellular production of the enzyme can be significantly increased.

Improve enzyme characteristics: Site-directed mutagenesis can be used to alter the amino acid sequence of the enzyme, potentially leading to variants with higher catalytic activity, improved stability, or altered substrate specificity.

Optimize metabolic pathways: Genetic engineering can be used to modify the host's metabolic pathways to increase the intracellular availability of precursors or to divert metabolic flux towards the desired product. For example, engineering cyanobacteria to efficiently convert CO2 into organic compounds could be a promising long-term strategy. mdpi.com

Develop whole-cell biocatalysts: Instead of using purified enzymes, whole microbial cells engineered to overexpress the desired decarboxylase can be used as biocatalysts. This can be more cost-effective as it eliminates the need for enzyme purification.

While specific examples of genetic engineering being applied to directly enhance 2,6-DHBA production are still emerging, the principles and tools are well-established in the broader field of metabolic engineering and synthetic biology for the production of various chemicals and biofuels. mdpi.comnih.gov The continued development of these technologies holds great promise for the future of sustainable 2,6-DHBA synthesis.

Heterologous Expression in Host Systems (e.g., Escherichia coli)

The heterologous expression of genes encoding specific enzymes in microbial hosts like Escherichia coli is a cornerstone of modern bioproduction. This strategy allows for the high-level production of enzymes that can catalyze the synthesis of desired compounds such as 2,6-DHBA. E. coli, particularly strains like BL21(DE3), is a favored host due to its rapid growth, well-understood genetics, and the availability of numerous genetic tools. google.com

Research has focused on expressing decarboxylase enzymes, which can catalyze the regioselective carboxylation of resorcinol to produce 2,6-DHBA. google.com For instance, the gene for this compound decarboxylase (2,6-DHBD) from organisms like Rhizobium sp. has been successfully cloned and expressed in E. coli. google.comacs.org This enables the use of whole lyophilized E. coli cells containing the overexpressed enzyme as a biocatalyst. acs.org The process involves transforming the E. coli host with a plasmid vector carrying the gene of interest, followed by induction to trigger high-level protein expression. google.com This approach circumvents the challenges of traditional chemical synthesis, which often produces a mixture of 2,6-DHBA and its isomer, 2,4-dihydroxybenzoic acid, complicating purification. google.com

Furthermore, engineered synthetic pathways have been developed in E. coli to produce various hydroxybenzoic acids. jmb.or.kr These pathways can be designed to convert central metabolites like chorismate into specific products. For example, the introduction of genes like entC (isochorismate synthase) and pchB (isochorismate pyruvate (B1213749) lyase) from Pseudomonas fluorescens into E. coli can direct the synthesis of 2-hydroxybenzoic acid, a related compound. jmb.or.kr This demonstrates the modularity and potential of heterologous expression for producing a range of valuable aromatic compounds.

| Host Organism | Expressed Enzyme | Gene Source Organism | Vector System | Reference |

|---|---|---|---|---|

| Escherichia coli [BL21 (DE3)] | This compound decarboxylase (2,6-DHBD) | Rhizobium sp. | pET 21a(+) | google.com |

| Escherichia coli [BL21 (DE3)] | 2,3-Dihydroxybenzoate decarboxylase (2,3-DHBD) | Aspergillus oryzae | pET 21a(+) | google.comacs.org |

| Escherichia coli | Isochorismate synthase (EntC) & Isochorismate pyruvate lyase (PchB) | E. coli & Pseudomonas fluorescens | Not specified | jmb.or.kr |

| Escherichia coli [BL21 (DE3)] | Phenolic acid decarboxylase (PAD) | Lactobacillus plantarum | pET 28a(+) | google.com |

Recombinant Enzyme Production (e.g., pET-30 system)

For more controlled biotransformations, the enzymes themselves can be produced recombinantly and then purified. The pET system is a powerful and widely used platform for producing high levels of recombinant proteins in E. coli. A patent describes an improved process for preparing 2,6-DHBA using a decarboxylase enzyme produced via a recombinant pET-30a(+) vector incorporated into an E. coli host. google.com

In this system, the gene for the desired enzyme, such as 2,6-dihydroxybenzoic acid decarboxylase, is cloned into a pET vector, like pET-30a(+). google.com This vector places the gene under the control of a strong T7 promoter. The resulting plasmid is then transformed into an E. coli strain, such as BL21(DE3), which carries a chromosomal copy of the gene for T7 RNA polymerase under the control of the lacUV5 promoter. google.comnih.gov

The production process is inducible; adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium induces the expression of T7 RNA polymerase. google.comgoogle.com This polymerase then transcribes the target gene on the pET plasmid at a high rate, leading to significant accumulation of the recombinant enzyme within the bacterial cells. nih.gov The cells are then harvested, lysed, and the enzyme is purified for subsequent use in catalyzing the carboxylation of substrates like resorcinol to yield 2,6-DHBA. google.combiorxiv.org This method allows for the production of large quantities of active, purified enzyme, which is essential for developing efficient and scalable biocatalytic processes. google.commdpi.com

Role as a Precursor in Chemical Synthesis

2,6-Dihydroxybenzoic acid is a valuable organic intermediate due to its specific arrangement of functional groups—two hydroxyl groups and a carboxylic acid on a benzene (B151609) ring. google.comcymitquimica.com This structure makes it a versatile building block for the synthesis of more complex molecules in various industries.

Agrochemistry Intermediates

In the field of agrochemistry, 2,6-DHBA serves as a key raw material for the production of several modern and potent herbicides. google.com Its structure is integral to the synthesis of pyrimidine-based herbicides, which are known for their high efficacy. A Chinese patent highlights its role as the main raw material for a new class of herbicides. google.com

The compound is a critical intermediate for synthesizing herbicides such as:

Pyrithiobac-sodium

Pyriminobac-methyl (phonetic grass gram)

Pyribenzoxim

Bispyribac-sodium (dislike careless amine) google.com

Dipyrioxyl ether and pyrioxyl sulfide (B99878) made-in-china.com

The synthesis pathways for these agrochemicals utilize 2,6-DHBA as a foundational scaffold, upon which further chemical modifications are made to achieve the final, biologically active herbicide molecule. Its use underscores the importance of specific aromatic structures in designing effective crop protection agents. google.commade-in-china.com

| Agrochemical Class | Specific Herbicide | Role of 2,6-DHBA | Reference |

|---|---|---|---|

| Pyrimidinyl(thio)benzoate Herbicides | Pyrithiobac-sodium | Key precursor | google.com |

| Pyrimidinyl(thio)benzoate Herbicides | Pyriminobac-methyl | Key precursor | google.com |

| Pyrimidinyl(thio)benzoate Herbicides | Pyribenzoxim | Key precursor | google.com |

| Pyrimidinyl(thio)benzoate Herbicides | Bispyribac-sodium | Key precursor | google.com |

| Aryl ether Herbicides | Dipyrioxyl ether | Intermediate | made-in-china.com |

Pharmaceutical Building Blocks

The unique chemical properties of 2,6-DHBA also make it a valuable component in pharmaceutical research and development. google.comcymitquimica.com It is used as a "coformer" in the creation of pharmaceutical salts and cocrystals, a strategy employed to improve the physicochemical properties of active pharmaceutical ingredients (APIs). iucr.orgacs.org A significant challenge in drug development is the poor water solubility of many APIs, which can lead to low bioavailability. acs.org

By reacting 2,6-DHBA with an API, it is possible to form a new solid-state form (a salt) with enhanced characteristics. For example:

Acyclovir (B1169): Novel salts of the antiviral drug acyclovir have been synthesized with 2,6-DHBA. These new forms demonstrated improved water solubility compared to the pure drug, which is crucial for enhancing its oral bioavailability. acs.org

Theobromine (B1682246) and Caffeine: 2,6-DHBA has been used to form novel salts with the purine (B94841) alkaloids theobromine and caffeine. iucr.org The formation of these salts alters the crystal structure and can modify properties like solubility and dissolution rate, which are critical for pharmaceutical formulation. iucr.org

In these applications, the 2,6-DHBA acts as a coformer that interacts with the API through non-covalent bonds, such as hydrogen bonds, leading to the formation of a stable, crystalline salt with improved pharmaceutical profiles. iucr.orgacs.org This makes 2,6-DHBA an important tool for drug formulation and optimization.

| Active Pharmaceutical Ingredient (API) | Application of 2,6-DHBA | Purpose | Reference |

|---|---|---|---|

| Acyclovir | Formation of a molecular salt (coformer) | To improve water solubility and bioavailability | acs.org |

| Theobromine | Formation of a novel salt (coformer) | To create new solid forms with modified physicochemical properties | iucr.org |

| Caffeine | Formation of a novel salt (coformer) | To create new solid forms with modified physicochemical properties | iucr.org |

Vi. Advanced Analytical Methodologies for 2,6 Dihydroxybenzoate Research

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 2,6-dihydroxybenzoate from complex mixtures, particularly from its other isomers which often possess very similar physical properties.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of this compound, valued for its high resolution, sensitivity, and accuracy. It is frequently used to assess the purity of synthesized this compound. For instance, HPLC analysis has been used to confirm product purity of over 99.8% in enzymatic synthesis processes and 98.9% purity in crystallized forms. mdpi.com

Given the structural similarity among dihydroxybenzoic acid isomers, specialized column chemistries and mobile phases are required for effective separation. sielc.com Mixed-mode chromatography, which utilizes multiple retention mechanisms (e.g., reversed-phase and ion-exchange), has proven effective. For example, isomers of dihydroxybenzoic acid can be successfully separated on a Primesep D column. sielc.com The compound is typically detected using a UV detector, with a common wavelength set at 250 nm. sielc.com

Table 1: Example HPLC Parameters for Dihydroxybenzoic Acid Isomer Separation

| Parameter | Condition |

|---|---|

| Column | Mixed-Mode Newcrom B |

| Mobile Phase | Gradient of organic modifier (Methanol or Acetonitrile), water, and sulfuric acid |

| Detection | UV at 250 nm |

Data sourced from SIELC Technologies. sielc.com

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for confirming the molecular structure and identifying the functional groups of this compound.

UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a molecule. For this compound, the UV spectrum is characterized by specific absorption maxima (λmax) that correspond to electronic transitions within the aromatic ring and its substituents. According to some literature, the absorption maxima for 2,6-dihydroxybenzoic acid are observed at approximately 258 nm and 292 nm. researchgate.net The precise position of these peaks can be influenced by the solvent used. This technique is also the basis for the UV detectors used in HPLC systems for quantification.

Table 2: UV Absorption Maxima for this compound

| Wavelength (λmax) |

|---|

| 258 nm |

| 292 nm |

Data is indicative and may vary based on solvent and pH. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the characteristic vibrational modes of the functional groups within the this compound molecule. The FTIR spectrum provides a molecular fingerprint, confirming the presence of key structural features. The spectrum would be expected to show a broad absorption band for the O-H stretching of the hydroxyl and carboxylic acid groups, a sharp peak for the C=O (carbonyl) stretching of the carboxylic acid, and several peaks corresponding to C=C stretching within the aromatic ring and C-O stretching. The synthesis of related compounds, such as nicotine (B1678760) this compound, has been confirmed using FTIR spectroscopy. proquest.comcambridge.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of a molecule by probing the magnetic properties of its atomic nuclei. For this compound, ¹H NMR (proton NMR) provides information about the chemical environment of the hydrogen atoms. The spectrum shows distinct signals for the aromatic protons and the protons of the hydroxyl and carboxyl groups. The chemical shifts, splitting patterns, and integration of these signals confirm the substitution pattern of the benzene (B151609) ring. ¹H NMR spectroscopy has been used to verify the successful synthesis of salts of this compound. proquest.comcambridge.org

Table 3: ¹H NMR Chemical Shifts for 2,6-Dihydroxybenzoic Acid

| Assignment | Chemical Shift (ppm) |

|---|---|

| A | 9.95 |

| B | 7.242 |

| C | 6.381 |

Spectrum recorded in DMSO-d6. Peak A includes H₂O. chemicalbook.com

Diffraction Techniques for Structural Elucidation

X-ray diffraction techniques are the definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing.

Single-crystal X-ray diffraction has been used to determine the molecular structure of 2,6-dihydroxybenzoic acid. uiowa.edu These studies reveal that the crystals are monoclinic with the space group P2₁/c. uiowa.edu The analysis shows that the acid forms hydrogen-bonded carboxylic dimers, which then pack in a herringbone pattern. uiowa.edu

Additionally, X-ray powder diffraction (XRD) has been employed to characterize salts of the compound, such as nicotine this compound. proquest.comcambridge.org For this salt, the crystal system is also monoclinic, but with the space group P2₁. proquest.comcambridge.orgcambridge.org Such analyses are crucial for understanding the solid-state properties of the compound and its derivatives.

Table 4: Crystallographic Data for 2,6-Dihydroxybenzoic Acid and a Salt Derivative

| Parameter | 2,6-Dihydroxybenzoic Acid | Nicotine this compound |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁ |

| a (Å) | 5.4084(5) | 7.726(8) |

| b (Å) | 5.2240(7) | 11.724(3) |

| c (Å) | 22.986(4) | 9.437(1) |

| **β (°) ** | 94.69(3) | 109.081(3) |

| **Volume (ų) ** | 647.27(16) | 802.902 |

Data sourced from Iowa Research Online uiowa.edu and Cambridge University Press. proquest.comcambridge.orgcambridge.org

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. This methodology has been applied to 2,6-dihydroxybenzoic acid, providing fundamental insights into its molecular geometry and intermolecular interactions.

Research has shown that 2,6-dihydroxybenzoic acid crystallizes in the monoclinic space group P2₁/c. uiowa.edu The analysis of its crystal structure reveals that the molecules form hydrogen-bonded carboxylic dimers. uiowa.edu This dimerization is a common feature for carboxylic acids. These dimers then pack into a herringbone pattern, a motif typically seen in polycyclic aromatic compounds. uiowa.edu The detailed structural data obtained from this technique is crucial for understanding the compound's physical properties and for computational modeling studies.

Table 1: Crystallographic Data for 2,6-Dihydroxybenzoic Acid

| Parameter | Value | Reference |

| Crystal System | Monoclinic | uiowa.edu |

| Space Group | P2₁/c | uiowa.edu |

| a (Å) | 5.4084 | uiowa.edu |

| b (Å) | 5.2240 | uiowa.edu |

| c (Å) | 22.986 | uiowa.edu |

| β (°) | 94.69 | uiowa.edu |

| Molecules per unit cell (Z) | 4 | uiowa.edu |

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is an essential analytical tool for characterizing crystalline materials. Unlike single-crystal XRD, PXRD can be used on polycrystalline powders, making it suitable for identifying bulk materials and assessing sample purity. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid.

The technique has been utilized to characterize salts of this compound, such as nicotine this compound. cambridge.orgproquest.com In such studies, the experimental PXRD pattern is collected and often compared to a pattern calculated from single-crystal XRD data to confirm the phase purity of the bulk sample. cambridge.org For nicotine this compound, data was collected at room temperature using a diffractometer with CuKα radiation over an angular range of 4° to 50° (2θ). cambridge.org The resulting data, including peak positions and intensities, is used to confirm the material's identity and is consistent with the P2₁ space group determined from single-crystal analysis. proquest.com

Molecular Biology Techniques

Quantitative Reverse Transcription-PCR (qRT-PCR) for Gene Expression

Quantitative Reverse Transcription-PCR (qRT-PCR) is a highly sensitive method for detecting and quantifying messenger RNA (mRNA) levels, providing a measure of gene expression. This technique is pivotal in understanding how organisms genetically respond to the presence of specific compounds.

In the study of microbial metabolism, qRT-PCR can be used to investigate the genetic regulation of catabolic pathways. For instance, in Rhizobium sp. strain MTP-10005, which can grow on γ-resorcylate (this compound), the expression of genes responsible for its breakdown is inducible. nih.gov Reverse transcription-PCR experiments have shown that the graDAFCBE genes, which are involved in this catabolic pathway, are transcribed as a single mRNA (an operon) and that the transcription is induced by the presence of this compound. nih.gov qRT-PCR would allow for the precise quantification of this induction, showing how much the expression of these genes increases in response to the substrate.

Table 2: Example of Inducible Gene Expression in Rhizobium sp. upon Exposure to this compound

| Gene Cluster | Proposed Function | Expression Status |

| graDAFCBE | Catabolism of this compound | Induced by this compound |

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Protein Analysis

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental and widely used technique to separate proteins based on their molecular mass. metwarebio.comcreative-proteomics.com In this method, the detergent SDS denatures proteins and imparts a uniform negative charge, allowing them to be separated by size as they move through the polyacrylamide gel matrix in an electric field. qiagen.com

This technique is indispensable for studying the proteins involved in the metabolic pathways of this compound. After identifying the genes induced by this compound, such as the gra gene cluster in Rhizobium sp., researchers can express these genes in a host system like E. coli to produce the corresponding proteins (e.g., GraA, GraB, GraC, GraD). nih.gov SDS-PAGE is then used to verify the successful expression of these proteins and to assess their purity after purification steps. By comparing the protein bands to a molecular weight standard, the experimental mass of the proteins can be confirmed against their predicted mass from the gene sequence.

Table 3: Proteins of the this compound Catabolic Pathway Analyzed by SDS-PAGE

| Protein | Gene | Putative Function |

| GraA | graA | Oxygenase component of resorcinol (B1680541) hydroxylase |

| GraB | graB | Hydroxyquinol 1,2-dioxygenase |

| GraC | graC | Maleylacetate (B1240894) reductase |

| GraD | graD | Reductase component of resorcinol hydroxylase |

Vii. Ecological Considerations and Environmental Fate

Occurrence in Environmental Matrices (e.g., olive oil wastewater)

2,6-Dihydroxybenzoate, also known as γ-resorcylic acid, is a dihydroxybenzoic acid that has been identified in various environmental contexts, most notably in agricultural byproducts. nih.gov Its presence is of ecological interest due to the high concentrations of phenolic compounds in certain waste streams.

One of the primary environmental matrices where this compound is found is olive oil mill wastewater (OOMW). hmdb.ca OOMW is a significant byproduct of olive oil production, with millions of cubic meters generated annually in the Mediterranean region alone. nih.gov This wastewater is characterized by a high organic load and contains a rich variety of phenolic compounds, including this compound, derived from the olive fruit. mdpi.comunipa.itoliveoiltimes.com The disposal of OOMW poses environmental challenges due to its potential phytotoxicity and high chemical oxygen demand (COD) and biochemical oxygen demand (BOD). unipa.itnih.gov The presence of compounds like this compound contributes to the complex chemical composition of this waste stream. hmdb.ca

Beyond OOMW, 2,6-dihydroxybenzoic acid has been detected in olives (Olea europaea) themselves, indicating its natural origin in this fruit. hmdb.ca Its occurrence has also been noted in other organisms, highlighting its role as a natural metabolite. nih.gov The concentration and fate of this compound in soil and water systems, particularly in areas with intensive olive cultivation, are subjects of ongoing environmental assessment.

Microbial Remediation Potential and Kinetics

The presence of this compound in industrial wastewater has prompted research into its biodegradability and the potential for microbial remediation. Studies have shown that mixed microbial cultures can effectively degrade this compound under specific conditions.

The process of microbial remediation often involves an acclimation period. nih.govnih.gov When a microbial culture is first exposed to this compound, it can initially inhibit microbial activity. nih.govitu.edu.tr However, with continuous exposure, the microbial community can adapt. This adaptation leads to the selective growth of microorganisms capable of utilizing this compound as a source of organic carbon. nih.govnih.gov After an acclimation period, which can be as short as four days, the microbial culture can simultaneously remove both this compound and other organic substrates present in the wastewater. nih.gov

Mechanistic models have been developed to understand the kinetics of this biodegradation. nih.govnih.gov These models help in calibrating experimental data, such as oxygen uptake rate and Chemical Oxygen Demand (COD), to determine the specific biodegradation characteristics. nih.govtandfonline.com The evaluation of these models supports the concept of a dual microbial community developing through acclimation, where one group of microorganisms metabolizes the primary substrate (like peptone) and a second, specialized group grows to metabolize this compound. nih.gov This demonstrates a robust potential for using bioreactors, such as sequencing batch reactors, for the treatment of wastewater containing this compound. nih.govnih.gov

| Parameter | Description | Significance in Remediation |

|---|---|---|

| Acclimation Period | Time required for the microbial community to adapt to the presence of this compound. | A shorter acclimation period (e.g., 4 days) indicates a faster startup for biological treatment systems. nih.gov |

| Simultaneous Removal | The ability of the acclimated culture to degrade both this compound and other organic substrates concurrently. | Demonstrates the feasibility of treating complex industrial wastewater without sequential removal steps. nih.gov |

| Dual Biomass Development | Selective growth of a specific group of microorganisms that can utilize this compound. | Indicates a stable and specialized microbial community, enhancing the reliability of the remediation process. nih.govnih.gov |

| Oxygen Uptake Rate (OUR) | A measure of the rate of oxygen consumption by the microorganisms, indicating metabolic activity. | OUR profiles are used to monitor the biodegradation process and assess the impact of the compound on microbial respiration. nih.gov |

Impact on Aerobic Biodegradation Processes

The introduction of this compound into a biological wastewater treatment system can have a significant, though often transient, impact on aerobic biodegradation processes. The initial exposure to this compound can act as an inhibitor to unacclimated microbial cultures.

However, the microbial community demonstrates resilience and adaptability. With continuous feeding, the culture becomes acclimated and capable of simultaneous biodegradation of both peptone and this compound. nih.gov After a period of about 30 days, the system can restructure itself, leading to the development of a dual biomass. nih.gov This restructured community includes a group of microorganisms specifically capable of metabolizing this compound. nih.govnih.gov Oxygen uptake rate tests performed on the individual substrates (peptone and this compound) and the mixture confirm the existence of this adapted, dual-function microbial community. nih.gov This acclimation process allows the treatment system to effectively handle the compound, mitigating its initial inhibitory impact. nih.gov

| Phase | Observation | Implication for Treatment Process |

|---|---|---|

| Initial Exposure | Reduced microbial activity and impaired peptone biodegradation. | Potential for process upset if the system is not designed to handle shock loads of the compound. |

| Continuous Feeding | The microbial culture becomes acclimated. | Biological systems can adapt to efficiently treat wastewater containing this compound over time. |

| Post-Acclimation (e.g., 30 days) | Simultaneous removal of peptone and this compound; development of a dual biomass. | The system becomes robust and capable of handling a mixed substrate wastewater stream efficiently. |

Viii. Future Research Directions in 2,6 Dihydroxybenzoate Studies

Elucidation of Novel Biosynthetic and Degradation Pathways

A fundamental area of future research lies in the comprehensive mapping of the metabolic pathways involving 2,6-dihydroxybenzoate. While some aspects of its synthesis and breakdown are understood, a complete picture is yet to be elucidated.

Biosynthetic Pathways: The enzymatic synthesis of 2,6-DHBA from resorcinol (B1680541) through the action of decarboxylases has been a significant area of study. However, the exploration of novel biosynthetic routes in various microorganisms and plants remains a promising frontier. Techniques such as combinatorial biosynthesis, which involves the genetic engineering of metabolic pathways, could lead to the discovery and creation of new routes for producing 2,6-DHBA and its derivatives. By expressing biosynthetic genes from different species in well-characterized host organisms, researchers can potentially generate novel bioactive compounds.

Degradation Pathways: Understanding the biodegradation of this compound is crucial for environmental science and bioremediation. Studies have investigated the kinetics of 2,6-DHBA degradation by acclimated microbial cultures under aerobic conditions. nih.govtandfonline.com Future research will likely focus on identifying the specific enzymes and genetic pathways responsible for its breakdown in various microorganisms. A mechanistic model has been developed to describe the simultaneous removal of this compound and peptone by a mixed microbial culture, suggesting that a subset of microorganisms adapts its enzymatic machinery for the utilization of 2,6-DHBA. nih.gov This indicates the potential for discovering novel degradation pathways that could be harnessed for environmental applications.

Enzyme Engineering for Enhanced Catalytic Efficiency and Specificity

The enzymatic production of this compound offers a green and sustainable alternative to chemical synthesis. A key focus of future research is the engineering of enzymes to improve their catalytic properties for industrial-scale production.

The enzyme this compound decarboxylase, found in organisms such as Agrobacterium tumefaciens, has been a primary target for these studies. nih.gov This enzyme catalyzes the reversible nonoxidative decarboxylation of this compound to resorcinol and carbon dioxide. The reverse reaction, the carboxylation of resorcinol, is a promising method for the sustainable synthesis of 2,6-DHBA. nih.gov

Future enzyme engineering efforts will likely concentrate on:

Improving Catalytic Efficiency: Increasing the turnover rate of the enzyme to enhance the production of 2,6-DHBA.

Enhancing Substrate Specificity: Modifying the enzyme's active site to favor the carboxylation of resorcinol and minimize side reactions.

Optimizing Reaction Conditions: Engineering enzymes that can function optimally under industrial process conditions, such as higher temperatures and different pH levels.

Insights from studies on related enzymes, such as 2,3-dihydroxybenzoate decarboxylase, can inform these engineering strategies. For instance, research on the catalytic mechanism of 2,3-dihydroxybenzoate decarboxylase has revealed direction-dependent interactions within the enzyme's tunnel that control substrate entry and product exit. nih.gov Engineering these interactions could be a viable strategy for enhancing the carboxylation efficiency of this compound decarboxylase. nih.gov

Development of Sustainable Bioproduction Technologies

The development of environmentally friendly and economically viable methods for producing this compound is a major goal of future research. This involves a holistic approach that encompasses the entire bioproduction process, from raw materials to the final product.

A significant advancement in this area is the use of enzymatic carboxylation of resorcinol with in-situ product removal (ISPR). mdpi.compsecommunity.org This technique addresses the thermodynamic limitations of the carboxylation reaction by continuously removing the 2,6-DHBA product from the reaction mixture, thereby driving the equilibrium towards product formation. mdpi.compsecommunity.org One study demonstrated that the use of a strong anion exchanger as an adsorbent for in-situ product removal enabled reaction yields of over 80%. mdpi.com

Future research in sustainable bioproduction will likely focus on:

Process Optimization: Further refining the ISPR strategy by exploring different adsorbents and optimizing reaction conditions to maximize yield and productivity. psecommunity.org

Downstream Processing: Developing efficient and sustainable methods for the elution, purification, and crystallization of 2,6-DHBA from the adsorbent. mdpi.com

Circular Economy Principles: Implementing recycling strategies for the reaction medium, adsorbent, and solvents to minimize waste and reduce the environmental impact of the production process. mdpi.com

Table 1: Parameters for the Adsorption of 2,6-DHBA and Resorcinol

| Parameter | 2,6-DHBA | Resorcinol |

|---|---|---|

| q max (mmol/g) | 4.10 | 2.13 |

| K F ((mmol/g)/(mmol/L) 1/n ) | 2.40 | 0.28 |

| n F (-) | 3.01 | 1.43 |

This table presents the isotherm parameters for the adsorption of 2,6-DHBA and resorcinol on Dowex® 1X8-50 at 100 kPa and 30 °C. The higher maximum adsorption capacity (qmax) and Freundlich constant (KF) for 2,6-DHBA indicate a stronger affinity of the adsorbent for the product compared to the substrate. mdpi.com

Advanced Analytical Method Development for Complex Matrices

The ability to accurately and sensitively detect and quantify this compound in various complex matrices is essential for research in environmental science, pharmacology, and quality control. Future research will focus on the development of novel and improved analytical techniques.

Current methods for the detection of dihydroxybenzoate isomers include high-performance liquid chromatography (HPLC) and colorimetric assays. researchgate.net However, there is a need for more advanced methods that offer higher sensitivity, selectivity, and throughput, especially for complex samples.

Promising areas for future development include:

Electrochemical Sensors: The development of modified microelectrodes for the simultaneous detection of 2,6-DHBA and its isomers has shown potential. One study reported the use of a modified electrode that exhibited well-separated oxidation peaks for 2,3-DHBA, 2,5-DHBA, and 2,6-DHBA, allowing for their simultaneous determination without prior separation. researchgate.net

Mass Spectrometry-Based Techniques: Advanced mass spectrometry techniques, coupled with sophisticated sample preparation methods, will likely play a crucial role in the trace analysis of 2,6-DHBA in biological and environmental samples.

Spectroscopic and Simulation Methods: Multi-spectroscopic techniques combined with molecular docking and dynamic simulations are powerful tools for studying the interaction of 2,6-DHBA with biological macromolecules, as demonstrated in a study on the interaction between 2,6-dihydroxybenzoic acid nicotine (B1678760) salt and human serum albumin. nih.gov These methods provide valuable insights into the binding mechanisms and potential biological effects of the compound.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,6-dihydroxybenzoate, and how do their yields and purity compare?

- Methodology : Recent methods include (1) direct carboxylation of resorcinol under acidic conditions, (2) microbial biotransformation using Agrobacterium tumefaciens, and (3) hydrolysis of methyl this compound derivatives. Yield optimization requires pH control (e.g., <3.0 for carboxylation) and purification via recrystallization or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use UV-Vis spectroscopy (λ~270 nm for phenolic absorption), FTIR (broad O–H stretch at 3200–3500 cm⁻¹, C=O at 1680 cm⁻¹), and LC-MS for molecular ion confirmation ([M–H]⁻ at m/z 153). Cross-validate with melting point (154–155°C) and elemental analysis .

Q. What enzymatic systems catalyze this compound decarboxylation, and how are they studied?

- Methodology : Nonoxidative decarboxylases (e.g., GRDC from Rhizobium sp. MTP-10005) are induced by substrate exposure. Activity assays monitor CO₂ release via manometric methods or HPLC for product (resorcinol) quantification. Enzyme purification involves ammonium sulfate precipitation and ion-exchange chromatography .

Advanced Research Questions

Q. How can experimental design address contradictory data on substrate binding in this compound decarboxylases?

- Methodology : Crystallographic studies (e.g., GRDC-substrate complexes) reveal hydrogen-bonding networks (Tyr24, Asn154) and water displacement upon binding. Compare kinetic parameters (Km, Vmax) across homologs (e.g., Agrobacterium vs. Rhizobium) to resolve mechanistic discrepancies .

Q. What strategies improve regioselective derivatization of this compound for flavonoid conjugates?

- Methodology : Protect the C2/C6 hydroxyls with tert-butyldimethylsilyl (TBDMS) groups before esterification. For quercetin conjugates, use Mitsunobu conditions (DIAD, PPh₃) with 2,6-dihydroxybenzoic acid. Confirm regiochemistry via ¹H NMR (downfield shifts for ester carbonyls) .

Q. How do environmental stressors influence this compound biodegradation pathways in microbial consortia?

- Methodology : Respirometric analysis (oxygen uptake rate) under varying pH, temperature, and substrate concentrations. Metagenomic profiling identifies catabolic gene clusters (e.g., grdABCD in Rhizobium) upregulated during acclimation .

Handling and Safety

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodology : Use PPE (nitrile gloves, safety goggles) and work under fume hoods. For spills, adsorb with inert material (e.g., sand) and dispose as hazardous waste. Monitor for respiratory irritation and rinse exposed skin/eyes with water for ≥15 minutes .

Gene Cluster Analysis

Q. How are this compound catabolic gene clusters identified and validated?

- Methodology : Transcriptomic profiling under substrate induction identifies upregulated genes (e.g., grdABCD). Knockout mutants (via homologous recombination) confirm loss of decarboxylase activity. Heterologous expression in E. coli validates enzyme functionality .

Analytical Challenges

Q. What are the limitations of current analytical methods for quantifying this compound in complex matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.